Cas no 62469-61-8 (10-chloro-2-oxa-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene)
62469-61-8 structure
Product Name:10-chloro-2-oxa-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene
CAS-Nr.:62469-61-8
MF:C13H8ClNO
MW:229.661722183228
MDL:MFCD07636843
CID:843858
PubChem ID:7061872
Update Time:2025-04-19
10-chloro-2-oxa-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 11-Chlorodibenzo[b,f][1,4]oxazepine
- 6-chlorobenzo[b][1,4]benzoxazepine
- Dibenz[b,f][1,4]oxazepine, 11-chloro-
- 10-chloro-2-oxa-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene
- (E)-11-Chlorodibenzo[b,f][1,4]oxazepine
- USQRYWGUCOATEU-UHFFFAOYSA-N
- DTXSID00427657
- EN300-345131
- 10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
- SY221391
- MFCD07636843
- SCHEMBL311434
- DB-328855
- F50533
- 62469-61-8
- 11-chloro-dibenzo[b,f][1,4]oxazepine
-
- MDL: MFCD07636843
- Inchi: 1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
- InChI-Schlüssel: USQRYWGUCOATEU-UHFFFAOYSA-N
- Lächelt: ClC1C2C=CC=CC=2OC2C=CC=CC=2N=1
Berechnete Eigenschaften
- Genaue Masse: 229.0294416g/mol
- Monoisotopenmasse: 229.0294416g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 0
- Komplexität: 292
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 21.6Ų
10-chloro-2-oxa-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095232-5g |
11-Chlorodibenzo[b,f][1,4]oxazepine |
62469-61-8 | 95% | 5g |
$978.64 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12747-5g |
6-chlorobenzo[b][1,4]benzoxazepine |
62469-61-8 | 95% | 5g |
$800 | 2023-09-07 | |
| Enamine | EN300-345131-0.05g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 0.05g |
$174.0 | 2023-09-03 | |
| Enamine | EN300-345131-0.1g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 0.1g |
$257.0 | 2023-09-03 | |
| Enamine | EN300-345131-0.25g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 0.25g |
$367.0 | 2023-09-03 | |
| Enamine | EN300-345131-0.5g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 0.5g |
$579.0 | 2023-09-03 | |
| Enamine | EN300-345131-1.0g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-345131-2.5g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 2.5g |
$1454.0 | 2023-09-03 | |
| Enamine | EN300-345131-5.0g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 5.0g |
$2152.0 | 2023-02-22 | |
| Enamine | EN300-345131-10.0g |
10-chloro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
62469-61-8 | 91% | 10.0g |
$3191.0 | 2023-02-22 |
10-chloro-2-oxa-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Verwandte Literatur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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